molecular formula C19H19N3OS2 B2417958 N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-45-6

N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2417958
CAS RN: 864918-45-6
M. Wt: 369.5
InChI Key: UIAVSMCZDGVMHP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of various thiadiazole derivatives, including those related to N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, using methods such as carbodiimide condensation catalysis and heterocyclization processes. These compounds are characterized using techniques like IR, 1H NMR, and elemental analyses, with some confirmed through single-crystal X-ray diffraction (Yu et al., 2014). Additionally, the structural and spectral features of synthesized compounds have been studied, with DFT calculations aiding in the understanding of their molecular properties (Abu-Melha, 2021).

Anticancer Activity

Several studies have focused on the anticancer potential of thiadiazole derivatives. For example, certain synthesized compounds have been investigated for their activity against various human tumor cell lines, showing reasonable anticancer activity with low GI50 values against melanoma-type cell lines (Duran & Demirayak, 2012). Another study synthesized new thiadiazole derivatives and evaluated their anticancer activities, finding compounds with promising cytotoxic activity against cancer cells, alongside investigations into their aromatase inhibitory activity (Çevik et al., 2020).

Molecular Modeling and Pharmacological Evaluation

Molecular modeling techniques have been applied to thiadiazole derivatives to understand their interactions with biological targets, such as enzymes involved in inflammation and pain. These studies aim to reveal the mechanism of action and specificity of compounds, aiding in the design of drugs with improved efficacy and safety profiles (Shkair et al., 2016).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-8-9-14(3)16(10-12)20-17(23)11-24-19-21-18(22-25-19)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAVSMCZDGVMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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